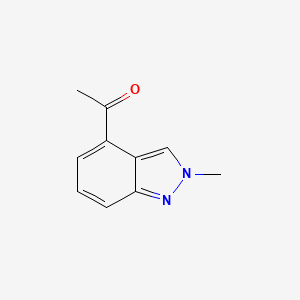

4-Acetyl-2-methyl-2H-indazole

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(2-methylindazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7(13)8-4-3-5-10-9(8)6-12(2)11-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZIZXIWWAVDLEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC2=NN(C=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301292073 | |

| Record name | 1-(2-Methyl-2H-indazol-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301292073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159511-27-9 | |

| Record name | 1-(2-Methyl-2H-indazol-4-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159511-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Methyl-2H-indazol-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301292073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Computational Analysis in 2h Indazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of 1- and 2-substituted indazoles. The distinct electronic environments in the N-1 and N-2 isomers give rise to sufficiently different ¹H and ¹³C NMR spectra, making them powerful diagnostic tools to determine the precise position of substitution.

The ¹H NMR spectrum provides detailed information about the proton environment in the 4-Acetyl-2-methyl-2H-indazole molecule. In 2-substituted-2H-indazoles, the H-3 proton typically appears as a singlet in the downfield region of the spectrum. For example, in 2-phenyl-2H-indazole, the H-3 proton signal is observed at δ 8.41 ppm. The protons on the benzene (B151609) portion of the indazole ring (H-5, H-6, H-7) typically resonate as multiplets or distinct doublets and triplets, depending on their coupling relationships.

For this compound, two additional singlets are expected: one corresponding to the three protons of the N-methyl group and another for the three protons of the acetyl methyl group. The N-methyl protons are expected to appear at a chemical shift characteristic for methyl groups attached to a nitrogen atom within a heterocyclic system, while the acetyl methyl protons will be slightly further downfield due to the deshielding effect of the adjacent carbonyl group.

Table 1: Expected ¹H NMR Chemical Shifts (δ) for this compound

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| H-3 | ~8.3-8.5 | Singlet (s) | Typical for H-3 in 2-substituted-2H-indazoles. |

| Aromatic Protons (H-5, H-6, H-7) | ~7.0-7.8 | Multiplets (m) | The specific shifts and coupling patterns depend on the electronic effect of the 4-acetyl group. |

| N-CH₃ | ~4.0 | Singlet (s) | Chemical shift is characteristic of an N-methyl group in this environment. |

| COCH₃ | ~2.5-2.7 | Singlet (s) | Deshielded by the adjacent carbonyl group. |

¹³C NMR spectroscopy is a particularly effective method for distinguishing between N-1 and N-2 indazole isomers. Significant differences in the chemical shifts of key carbon atoms allow for unequivocal assignment. In N-2 isomers, carbons C-7 and C-7a are typically more deshielded (shifted downfield), while C-3 and C-3a are more shielded (shifted upfield) compared to their N-1 counterparts.

For this compound, the spectrum would show distinct signals for all ten carbon atoms. The carbonyl carbon of the acetyl group would appear significantly downfield (typically >190 ppm). The N-methyl carbon signal would be found in the aliphatic region, while the remaining eight carbons would be in the aromatic region. The chemical shifts of the indazole ring carbons are influenced by both the N-2 methyl substitution and the C-4 acetyl substitution.

Table 2: Expected ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Expected Chemical Shift (ppm) | Notes |

| C=O | >190 | Carbonyl carbon of the acetyl group. |

| C-3 | ~122-124 | Shielded in N-2 isomers compared to N-1 isomers. |

| C-3a | ~121-122 | Shielded in N-2 isomers. |

| C-4 | ~130-140 | Attached to the electron-withdrawing acetyl group. |

| C-5 | ~120-125 | Aromatic carbon. |

| C-6 | ~125-130 | Aromatic carbon. |

| C-7 | ~117 | Deshielded in N-2 isomers. |

| C-7a | ~148-149 | Deshielded in N-2 isomers. |

| N-CH₃ | ~35-45 | Aliphatic carbon of the methyl group. |

| COCH₃ | ~25-30 | Aliphatic carbon of the acetyl methyl group. |

Nitrogen NMR, including both ¹⁴N and ¹⁵N isotopes, serves as a powerful tool for distinguishing between isomeric benzazole ring systems and identifying tautomeric forms. There is typically a large difference in nitrogen shielding (often more than 20 ppm) between the benzenoid-like structure of a 2H-indazole and the quinonoid-like structure of a 1H-indazole.

In the case of N-unsubstituted indazoles, ¹⁵N NMR can help determine the dominant tautomer in solution. For this compound, where the tautomerism is fixed by the methyl group, ¹⁵N NMR would provide characteristic chemical shifts for the N-1 and N-2 atoms, confirming the 2H-indazole structure. Solid-state ¹³C{¹⁴N} NMR experiments can also function as an "attached nitrogen test," allowing for the clear differentiation of isomers by identifying carbon atoms covalently bonded to nitrogen.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to analyze its fragmentation pattern, which provides additional structural information. The molecular formula C₁₀H₁₀N₂O corresponds to a molecular weight of approximately 174.19 g/mol .

Under electron ionization (EI-MS), the molecular ion peak (M⁺) would be observed at m/z 174. A characteristic fragmentation pattern for N-acyl indazoles involves the cleavage of the bond between the carbonyl carbon and the indazole ring. For this compound, a primary fragmentation would likely be the loss of the acetyl group (CH₃CO•, 43 Da) to form a prominent fragment ion at m/z 131. This fragment corresponds to the stable 2-methyl-2H-indazolium cation. Further fragmentation of the indazole ring could also occur.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Notes |

| 174 | [C₁₀H₁₀N₂O]⁺ | Molecular Ion (M⁺) |

| 159 | [M - CH₃]⁺ | Loss of a methyl radical. |

| 131 | [M - CH₃CO]⁺ | Loss of the acetyl group, likely a prominent peak. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. In the IR spectrum of this compound, several characteristic absorption bands would confirm its structure.

The most prominent feature would be a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the acetyl group, typically found in the region of 1670-1690 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the two methyl groups would be observed just below 3000 cm⁻¹. Vibrations associated with the indazole ring, such as C=C and C=N stretching, would be present in the 1450-1620 cm⁻¹ region.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| >3000 | C-H Stretch | Aromatic |

| <3000 | C-H Stretch | Aliphatic (CH₃) |

| ~1670-1690 | C=O Stretch | Acetyl Ketone |

| ~1450-1620 | C=C and C=N Stretch | Indazole Ring |

X-ray Crystallography for Solid-State Structural Determination

For instance, the crystal structure of 2-(4-Methylphenyl)-2H-indazole reveals key features of the 2H-indazole core. nih.gov The indazole ring system itself is nearly perfectly planar. nih.gov In this analogue, the dihedral angle between the fused benzene ring and the pyrazole (B372694) ring is a mere 1.58(10)°. nih.gov However, the substituent at the N2 position (a p-tolyl group in this case) is significantly twisted out of the plane of the indazole ring, with a dihedral angle of 46.26(5)°. nih.gov This planarity of the core and the orientation of the substituent are critical for understanding how the molecule packs in a crystal lattice and interacts with other molecules. In the solid state, molecules are often organized into supramolecular structures through various non-covalent interactions, such as C-H···π and π···π stacking, which stabilize the crystal structure.

Table 1: Representative Crystallographic Data for a 2H-Indazole Derivative (2-(4-Methylphenyl)-2H-indazole)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₂N₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.539(4) |

| b (Å) | 6.029(2) |

| c (Å) | 14.401(5) |

| β (°) | 93.636(5) |

| Volume (ų) | 1086.4(6) |

This data provides a model for the expected solid-state conformation of 2H-indazole derivatives. nih.gov

Computational Chemistry and Theoretical Studies

Computational chemistry serves as a powerful complement to experimental techniques, offering insights into molecular properties and behaviors that can be difficult to observe directly.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Mechanisms

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. hust.edu.vn It is frequently employed to study the physicochemical properties of indazole derivatives. rsc.org DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+, can determine key electronic parameters. rsc.org

One important application is the calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. rsc.org The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's chemical reactivity and kinetic stability. rsc.org

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps illustrate the charge distribution on the molecule's surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. rsc.org This information is vital for predicting how a molecule will interact with other molecules and for understanding reaction mechanisms. rsc.org

Table 2: Conceptual DFT-Calculated Parameters for Indazole Derivatives

| Parameter | Significance |

|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| ΔE (ELUMO - EHOMO) | HOMO-LUMO gap; indicates chemical reactivity and stability. |

| MEP Analysis | Maps electron density to predict sites for electrophilic and nucleophilic attack. |

These parameters are routinely calculated to understand the electronic behavior of molecules like this compound. rsc.org

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for evaluating how a compound might interact with a biological target.

For indazole derivatives, docking studies have been used to identify potential lead compounds for various therapeutic targets. nih.gov For example, derivatives have been docked into the catalytic site of enzymes like Cyclooxygenase-2 (COX-2) and Acetylcholinesterase (AChE) to assess their potential as anti-inflammatory agents or for the treatment of Alzheimer's disease, respectively. nih.govnih.gov The simulations calculate a binding energy or docking score, which estimates the binding affinity between the ligand and the protein. researchgate.net The results also provide a detailed view of the binding mode, highlighting specific interactions such as hydrogen bonds and hydrophobic interactions with key amino acid residues in the protein's active site. researchgate.net

Table 3: Example of Molecular Docking Results for Indazole Analogs

| Compound | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|---|

| Indazole Analog A | Protein Kinase (2ZCS) | -7.45 | Tyr248, Lys273 |

| Indazole Analog B | Protein Kinase (2ZCS) | -6.80 | Val268, Arg171 |

This table illustrates how docking studies quantify the binding potential of indazole compounds with specific biological targets. researchgate.net

Theoretical Studies on Tautomeric Equilibria and Stability

Indazoles can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of a hydrogen atom on the pyrazole ring. The relative stability of these tautomers is a critical aspect of their chemistry. While the 1H-tautomer is generally more stable, certain substitution patterns and environmental conditions can favor the 2H-tautomer.

Theoretical studies, particularly those using DFT, are highly effective in evaluating the energetics of this tautomeric equilibrium. nih.gov Calculations can determine the relative stability of the 1H and 2H forms by comparing their computed energies. nih.gov Research has shown that the stability of the 2H-indazole tautomer can be significantly enhanced by both intramolecular and intermolecular hydrogen bonds. nih.gov For example, DFT calculations have demonstrated that the formation of stable centrosymmetric dimers, linked by intermolecular N-H···N hydrogen bonds, can make the 2H tautomer more favorable in solution than the corresponding 1H dimer. nih.gov This stabilization is crucial for understanding the behavior of these compounds in different solvents and in the solid state. nih.gov

Quantum Chemical Calculations (e.g., GIAO, AM1/B3LYP) for NMR Chemical Shifts and Acidity

Quantum chemical calculations are invaluable for predicting spectroscopic properties and chemical parameters like acidity. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts (δ). ucm.es

By performing GIAO calculations, often at a DFT level of theory, researchers can predict the ¹H and ¹³C NMR spectra of a molecule. ucm.es These theoretical chemical shifts can then be compared with experimental data to confirm a proposed structure or to understand the electronic effects of different substituents. ucm.es The strong correlation often observed between calculated and experimental spectra validates the computational model and provides confidence in the structural assignment.

Similarly, quantum chemical methods can be used to calculate the pKa (acid dissociation constant) of a molecule, providing a measure of its acidity. These calculations typically involve computing the Gibbs free energy change for the deprotonation reaction in a solvent model. This allows for the prediction of how acidic specific protons in a molecule are, which is fundamental to understanding its chemical reactivity.

Table 4: Comparison of Experimental and GIAO-Calculated ¹³C NMR Chemical Shifts for a Representative Heterocycle

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |

|---|---|---|

| C1 | 130.5 | 131.2 |

| C2 | 115.8 | 116.5 |

| C3 | 142.1 | 142.9 |

| C4 | 125.4 | 126.1 |

This conceptual table shows the typical accuracy of GIAO calculations in predicting NMR chemical shifts, a technique applicable to this compound.

Biological Activities and Pharmacological Investigations of 4 Acetyl 2 Methyl 2h Indazole Derivatives

Structure-Activity Relationships (SAR) of 2H-Indazole Derivatives

The biological activity of indazole derivatives is significantly influenced by the nature and position of substituents on the bicyclic ring system. nih.gov Structure-Activity Relationship (SAR) studies aim to elucidate how these structural modifications affect the pharmacological properties of the compounds, guiding the design of more potent and selective therapeutic agents. nih.govnih.gov

Influence of Substituents on Biological Activity

The diverse biological activities of 2H-indazole derivatives, including anticancer, anti-inflammatory, and antimicrobial effects, are closely tied to the functional groups attached to the indazole core. nih.govbiotech-asia.orgpnrjournal.com The position of these substituents plays a crucial role in determining the molecule's interaction with biological targets.

For instance, in a series of 2-phenyl-2H-indazole derivatives studied for antiprotozoal activity, the presence of electron-withdrawing groups on the 2-phenyl ring was found to favor the activity. nih.gov Specifically, derivatives with 4-chlorophenyl and 4-(methoxycarbonyl)phenyl groups at the N2 position showed significant potency against various protozoa. nih.gov

In the context of anticancer activity, substitutions at different positions have been shown to be critical. For example, SAR studies on a series of indazole arylsulfonamides as CCR4 antagonists revealed that methoxy- or hydroxyl-containing groups were the more potent substituents at the C4 position. acs.org For these compounds, only small groups were tolerated at positions C5, C6, or C7, with C6 analogues being preferred. acs.org Furthermore, the nature of the substituent at the N1 position (for 1H-indazoles) or N2 position (for 2H-indazoles) can drastically alter the biological profile.

Role of Methyl Group at N2 Position

The substitution on the nitrogen atoms of the pyrazole (B372694) ring leads to two primary isomers: 1H-indazoles and 2H-indazoles. The 1H-tautomer is generally more thermodynamically stable. nih.gov The presence of a methyl group at the N2 position defines the compound as a 2H-indazole derivative. This specific substitution pattern is crucial as it locks the molecule in the 2H-tautomeric form, which can lead to distinct biological activities compared to its 1H-counterpart. austinpublishinggroup.com For example, in the case of the guanylate cyclase activator YC-1, a 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole, the corresponding 2-benzyl isomer showed no activity, highlighting the critical role of the substituent's position on the indazole nitrogen. austinpublishinggroup.com

The N2-alkylation of indazoles is often the kinetically favored process in synthesis. organic-chemistry.org The methyl group at the N2 position can influence the molecule's solubility, metabolic stability, and ability to form hydrogen bonds, all of which are critical factors for its pharmacological profile. In the potent anticancer agent Pazopanib, a 2,3-dimethyl-2H-indazole moiety is a key structural feature. nih.gov

Mechanism of Action Studies (if elucidated)

The mechanisms through which 2H-indazole derivatives exert their therapeutic effects are varied and depend on their specific chemical structures. For anticancer applications, several mechanisms have been identified.

One prominent mechanism is the inhibition of protein kinases. caribjscitech.com Many indazole-based anticancer drugs, such as Pazopanib, function as tyrosine kinase inhibitors, targeting receptors like the vascular endothelial growth factor receptor (VEGFR). nih.govresearchgate.net By inhibiting these kinases, the compounds disrupt signaling pathways that are essential for cancer cell proliferation, angiogenesis (the formation of new blood vessels), and survival. nih.gov

Another identified mechanism involves the induction of apoptosis, or programmed cell death. For instance, a synthesized indazole derivative, compound 2f, was shown to dose-dependently promote apoptosis in the 4T1 breast cancer cell line. nih.govrsc.org This was associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. nih.govrsc.org The same compound also increased levels of reactive oxygen species (ROS) and decreased the mitochondrial membrane potential, suggesting that it triggers apoptosis via the ROS-mitochondrial pathway. nih.govrsc.org

Potential Therapeutic Applications of 2H-Indazole Derivatives

The unique structural and electronic properties of the 2H-indazole scaffold have made it a "privileged structure" in drug discovery, leading to its incorporation into compounds developed for a wide range of diseases. nih.govresearchgate.net Derivatives have been investigated for numerous therapeutic applications, demonstrating the versatility of this heterocyclic system. caribjscitech.comnih.gov

Reported biological activities for indazole derivatives include:

Anticancer : This is the most extensively studied application. researchgate.net

Anti-inflammatory : The nonsteroidal anti-inflammatory drug Benzydamine contains an indazole core. caribjscitech.com

Antimicrobial and Antifungal : Various indazole derivatives have shown activity against bacterial and fungal strains. nih.govresearchgate.net

Antiprotozoal : 2H-indazole derivatives have demonstrated potent activity against protozoa such as Entamoeba histolytica and Giardia intestinalis. nih.gov

Antidepressant and Anti-HIV activities have also been reported for this class of compounds. nih.gov

Anticancer Activity

The development of indazole derivatives as anticancer agents has been particularly successful, with several compounds receiving FDA approval and others in clinical trials. researchgate.netnih.gov The indazole core is a key component of multi-target receptor tyrosine kinase inhibitors. nih.gov

Pazopanib , which contains a 2,3-dimethyl-2H-indazol-6-yl moiety, is a tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. nih.govresearchgate.net Other notable indazole-based anticancer drugs include Axitinib and Entrectinib. pnrjournal.com

Research continues to identify new indazole compounds with potent anticancer properties. Studies have demonstrated that novel synthetic indazole derivatives can exhibit significant growth inhibitory activity against various cancer cell lines.

Below is a table summarizing the in vitro antiproliferative activity of selected indazole derivatives against different human cancer cell lines.

| Compound | Target Cell Line | IC₅₀ (µM) | Reference |

| Compound 2f | 4T1 (Breast Cancer) | 0.23 | nih.gov |

| Compound 2f | A549 (Lung Cancer) | 1.15 | nih.gov |

| Compound 2f | HCT116 (Colon Cancer) | 0.38 | nih.gov |

| Compound 133 | VEGFR-2 | 0.00345 | nih.gov |

| Compound 133 | Tie-2 | 0.00213 | nih.gov |

| Compound 133 | EphB4 | 0.00471 | nih.gov |

Inhibition of Kinases

A primary mechanism through which indazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. researchgate.net

Aurora Kinases: Indazole derivatives have been identified as potent inhibitors of Aurora kinases, a family of enzymes that play a critical role in mitotic progression. researchgate.netnih.gov Overexpression of these kinases is linked to genomic instability and is frequently observed in various cancers. sigmaaldrich.cn Through structure-based drug design, specific indazole compounds have been developed that show selectivity for different Aurora kinase isoforms, such as Aurora A and Aurora B. researchgate.netnih.gov Inhibitors of Aurora kinases can lead to growth inhibition and apoptosis in a variety of tumor cells. researchgate.net

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth. Indazole-based compounds have been developed as multi-target inhibitors, demonstrating potent activity against VEGFR-2. nih.govijddmr.org For instance, one derivative showed a half-maximal inhibitory concentration (IC50) value of 3.45 nM against VEGFR-2. nih.gov

Other Kinases (c-Met, Cyclin-Dependent Kinase): The indazole core is a versatile scaffold for developing inhibitors against a range of other kinases. While the provided outline mentions CDK4/6 and c-Met, the search results highlight the broader applicability of indazoles as kinase inhibitors, including against Epidermal Growth Factor Receptor (EGFR) kinases. nih.govmdpi.com For example, a 1H-indazole derivative displayed strong potency against EGFR T790M with an IC50 value of 5.3 nM. nih.gov The development of inhibitors for Cyclin-Dependent Kinases (CDKs) is a known strategy for cancer therapy, and the principles of kinase inhibition by indazoles are applicable here.

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is an enzyme that plays a role in immune evasion by tumor cells through the degradation of the amino acid tryptophan. ijddmr.org A series of 1H-indazole derivatives has been reported as IDO1 inhibitors, with one compound showing an IC50 value of 5.3 μM. ijddmr.org Structure-activity relationship studies indicated that a halogen atom at the 6-position of the indazole scaffold is important for this inhibitory activity. ijddmr.org

Inhibitory Activity of Indazole Derivatives on Various Kinases

| Compound Class | Target Kinase | IC50 Value | Reference |

|---|---|---|---|

| Indazole Derivative | VEGFR-2 | 3.45 nM | nih.gov |

| 1H-Indazole Derivative | EGFR T790M | 5.3 nM | nih.gov |

Induction of Apoptosis and Antiproliferative Effects

Indazole derivatives have demonstrated significant antiproliferative effects across a broad spectrum of cancer cell lines. nih.gov These compounds can induce apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells. nih.govmdpi.com For example, certain novel benzoylurea (B1208200) derivatives have been shown to induce apoptosis in breast cancer (MCF-7) and gastric cancer (BGC-823) cells. nih.gov The induction of apoptosis is often a consequence of upstream events like kinase inhibition or cell cycle disruption. researchgate.netmdpi.com Similarly, benzimidazole (B57391) derivatives, which share structural similarities with indazoles, have been shown to effectively induce apoptosis in various cancer cell lines, including MDA-MB-231, SKOV3, and A549. mdpi.com

Cell Cycle Arrest Mechanisms

In addition to inducing apoptosis, indazole-related compounds can halt the progression of the cell cycle, thereby preventing cancer cell division and proliferation. nih.govnih.gov The specific phase of the cell cycle that is arrested can vary depending on the compound and the cancer cell type. For instance, a synthesized benzoylurea derivative was found to induce cell-cycle arrest at the G2 phase in MCF-7 breast cancer cells and at the G1 phase in BGC-823 gastric cancer cells. nih.gov Another study on a ciprofloxacin (B1669076) derivative showed cell cycle arrest at the G2/M phase in both HCT116 and A549 cancer cells. nih.gov Similarly, specific benzimidazole derivatives have been observed to arrest the cell cycle at the G1/S, S, or G2/S phases in lung, breast, and ovarian cancer cell lines. mdpi.com This disruption of the normal cell cycle is a critical component of their antiproliferative activity. mdpi.com

Antimicrobial Activity

The indazole scaffold is also a foundation for the development of potent antimicrobial agents with a broad spectrum of activity. nih.govnih.gov

Against Gram-Positive and Gram-Negative Bacteria

Indazole derivatives have shown promise as antibacterial agents. Research has demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. nih.govnih.gov

Staphylococcus aureus : Multiple studies have confirmed the activity of various heterocyclic compounds, including those with structures related to indazoles, against S. aureus. nih.govmdpi.commdpi.com One study on N-(thiazol-2-yl)benzenesulfonamides reported a low minimum inhibitory concentration (MIC) of 3.9 μg/mL against S. aureus. nih.gov

Bacillus subtilis : Derivatives have also been tested against B. subtilis, another Gram-positive bacterium. nih.govresearchgate.net Some compounds exhibited antibacterial activity comparable to standard antibiotics. nih.govmdpi.com

Escherichia coli : The efficacy of these derivatives extends to Gram-negative bacteria like E. coli. nih.govnih.gov In one study, certain imidazole-oxadiazole hybrids showed significant activity against E. coli, with MIC values ranging from 4.9 to 17 µM. nih.gov

Antibacterial Activity of Indazole-Related Derivatives

| Bacterial Strain | Compound Type | MIC Value | Reference |

|---|---|---|---|

| S. aureus | N-(thiazol-2-yl)benzenesulfonamide | 3.9 µg/mL | nih.gov |

| E. coli | Imidazole/1,3,4-oxadiazole hybrid | 4.9–17 µM | nih.gov |

| S. aureus | N-acyl-α-amino acid | 125 µg/mL | mdpi.com |

Against Yeasts

The antimicrobial investigations of indazole-related structures include their potential as antifungal agents, particularly against pathogenic yeasts.

Candida albicans : This opportunistic yeast is a common target in antifungal research. Numerous studies have evaluated heterocyclic derivatives for their activity against C. albicans. frontiersin.orgresearchgate.netnih.gov Newly synthesized thiazole (B1198619) derivatives, for example, showed very strong activity with MIC values ranging from 0.008 to 7.81 µg/mL. nih.govresearchgate.net The mechanism of action for some of these compounds may involve disruption of the fungal cell wall or membrane. nih.govresearchgate.netmdpi.com

Candida glabrata : Activity has also been reported against other Candida species like C. glabrata. mdpi.com Benzoxazole-type hybrid molecules of eugenol (B1671780) were found to be five times more effective than eugenol itself against both C. glabrata and C. albicans. mdpi.com

Against Protozoa

Derivatives of 2H-indazole have demonstrated significant antiprotozoal activity and are considered good alternatives to standard treatments like metronidazole. frontiersin.org

Giardia intestinalis : Also known as Giardia lamblia, this intestinal protozoan is susceptible to indazole derivatives. nih.govnih.gov Research has shown that these compounds exhibit potent activity, with some derivatives having IC50 values in the nanomolar range, which is superior to metronidazole. nih.govmdpi.com

Entamoeba histolytica : This protozoan, which causes amoebiasis, has also been a target for indazole-based compounds. nih.govmdpi.com The activity of these derivatives has been reported to be more potent than metronidazole. frontiersin.org

Trichomonas vaginalis : The antiprotozoal spectrum of indazole derivatives includes T. vaginalis. frontiersin.orgnih.govnih.gov Biological assays have revealed that structural features, such as electron-withdrawing groups on a 2-phenyl ring, can enhance the antiprotozoal activity against all three of these protozoans. nih.gov

Antiprotozoal Activity of 2-Phenyl-2H-indazole Derivatives

| Protozoan | Compound Feature | IC50 Value | Reference |

|---|---|---|---|

| E. histolytica | Methoxycarbonyl substitution | < 0.050 µM | nih.gov |

| G. intestinalis | 4-chlorophenyl substitution | < 0.050 µM | nih.gov |

DNA Gyrase Inhibition

The indazole scaffold has been identified as a promising framework for the development of novel inhibitors of bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and a clinically validated antibacterial target. Research has led to the discovery of a novel class of indazole derivatives that act as potent inhibitors of the GyrB subunit of DNA gyrase. These compounds have demonstrated excellent enzymatic and antibacterial activity, including efficacy against methicillin-resistant Staphylococcus aureus (MRSA).

Furthermore, 1H-indazoles have been characterized as a class of catalytic inhibitors that target the ATP binding site of DNA gyrase nih.gov. The inhibition of this enzyme disrupts critical bacterial processes, leading to cell death. While specific studies on 4-Acetyl-2-methyl-2H-indazole are limited, the established activity of the broader indazole class suggests potential for its derivatives in this therapeutic area.

Table 1: DNA Gyrase Inhibition by Selected Indazole Derivatives

| Compound Class | Target | Key Findings |

|---|---|---|

| Indazole Derivatives | DNA Gyrase B (GyrB) | Excellent enzymatic and antibacterial activity against Gram-positive pathogens. |

| 1H-Indazoles | DNA Gyrase (ATP binding site) | Characterized as catalytic inhibitors of the enzyme. |

| Substituted 4,5′-Bithiazoles | DNA Gyrase | Identified as inhibitors, with a binding mode similar to natural product clorobiocin. nih.gov |

Anti-Inflammatory Activity

Indazole and its derivatives have been investigated for their anti-inflammatory properties, with studies demonstrating significant, dose-dependent, and time-dependent inhibition of inflammation in preclinical models nih.gov. The mechanism of action is believed to involve the inhibition of key inflammatory mediators.

A study on a series of 2,3-disubstituted 4,5,6,7-tetrahydro-2H-indazoles reported their in vivo anti-inflammatory activity in Freund's adjuvant-induced arthritis and carrageenan-induced oedema models nih.gov. Notably, these compounds demonstrated a lack of gastric injury at high doses, a common side effect of traditional nonsteroidal anti-inflammatory drugs (NSAIDs) nih.gov.

Table 2: Anti-Inflammatory Activity of Indazole Derivatives in a Carrageenan-Induced Paw Edema Model

| Compound | Dose (mg/kg) | Time (hours) | % Inhibition of Edema |

|---|---|---|---|

| Indazole | 100 | 5 | 61.03 - 83.09 |

| 5-Aminoindazole | 100 | 5 | 83.09 |

| 6-Nitroindazole | 100 | 5 | Not Specified |

| Diclofenac (Reference) | Not Specified | >2 | Noticeable reduction |

Data derived from a study on indazole and its simple derivatives, indicating the potential of the core scaffold. nih.gov

A primary mechanism underlying the anti-inflammatory effects of many compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. Indazole derivatives have shown promise as selective COX-2 inhibitors. Docking studies have been employed to identify potential lead compounds by modeling their interaction with the catalytic site of the COX-2 enzyme nih.gov. The inhibition of COX-2 is a key strategy in the development of anti-inflammatory agents with improved gastrointestinal safety profiles compared to non-selective NSAIDs nih.gov. The anti-inflammatory activity of investigated indazoles may be attributed to their interaction with cyclooxygenase-2, as well as cytokines and reactive oxygen species nih.gov.

Antidepressant Activity

While direct studies on the antidepressant activity of this compound are not widely available, the broader class of indazole derivatives has been recognized for its potential in treating central nervous system disorders nih.govaustinpublishinggroup.com. The structural similarities of indazoles to other biologically active nitrogen-containing heterocycles that have demonstrated antidepressant-like effects suggest this as a viable area for future investigation. For instance, studies on 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivatives have identified compounds with potent antidepressant-like activity in animal models nih.gov.

Antihypertensive Activity

Indole and indazole analogues have been reviewed for their antihypertensive activity semanticscholar.org. These scaffolds are considered "privileged structures" capable of binding to a variety of receptors with high affinity. While specific data for this compound is not available, the general class of indazole derivatives has been explored for its potential to lower blood pressure.

Other Reported Biological Activities (e.g., Anti-HIV, Contraceptive, Anti-aggregatory, Vasorelaxant)

The versatility of the indazole scaffold has led to the exploration of its derivatives for a range of other biological activities.

Anti-HIV Activity: Although direct evidence for this compound is lacking, various heterocyclic compounds, including those with structures related to indazoles, have been synthesized and evaluated for their anti-HIV properties nih.govscribd.com. For example, a series of N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives showed moderate to potent activity against wild-type HIV-1 nih.gov.

Contraceptive Activity: Certain indazole carboxylic acid derivatives have been investigated as potential non-hormonal male contraceptives nih.gov. Compounds such as 1-(2,4-dichlorobenzyl)-indazole-3-carbohydrazide have been shown to induce reversible germ cell loss in the seminiferous epithelium by disrupting Sertoli-germ cell adherens junctions nih.govnih.gov.

Anti-aggregatory Activity: A series of 1-(4,5-dihydro-1H-imidazol-2-yl)indole derivatives, which share some structural similarities with indazoles, were prepared and evaluated for their antiaggregatory activity in human platelets nih.gov.

Vasorelaxant Activity: While not directly involving indazoles, research into hybrid molecules containing dihydropyridine (B1217469) and pinacidil-like moieties has demonstrated vasorelaxant properties . This highlights a strategy that could potentially be applied to indazole derivatives to explore their effects on vascular smooth muscle.

In vitro and In vivo Biological Evaluation Methodologies

The pharmacological investigation of this compound derivatives employs a range of standard in vitro and in vivo methodologies to characterize their biological activities.

In vitro methodologies commonly include:

Enzyme Inhibition Assays: To determine the inhibitory potential against specific targets like DNA gyrase and COX-2.

Cell-Based Assays: Utilizing cell lines to assess cytotoxicity and specific cellular responses to the compounds. For example, the MTT assay is used to evaluate cell viability in anti-HIV studies nih.gov.

Receptor Binding Assays: To determine the affinity of the compounds for specific receptors.

In vivo methodologies often involve:

Animal Models of Disease: For example, the carrageenan-induced paw edema model in rats is a standard method to evaluate acute anti-inflammatory activity nih.gov. Freund's adjuvant-induced arthritis is another model used for assessing anti-inflammatory potential nih.gov.

Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds.

Toxicology Studies: To assess the safety profile of the compounds, including potential organ toxicity.

Table 3: Common Biological Evaluation Methodologies

| Activity | In Vitro Method | In Vivo Model |

|---|---|---|

| DNA Gyrase Inhibition | Enzyme inhibition assay | Murine infection models |

| Anti-inflammatory | COX-2 inhibition assay | Carrageenan-induced paw edema nih.gov |

| Antidepressant | Neurotransmitter uptake assays | Forced swim test, tail suspension test |

| Anti-HIV | MTT assay on infected cell lines nih.gov | Not specified |

| Contraceptive | Sertoli-germ cell co-culture | Rat models to assess fertility nih.govnih.gov |

| Anti-aggregatory | Platelet aggregometry nih.gov | Not specified |

Drug Development and Clinical Relevance of Indazole-based Compounds

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds that have progressed through drug development pipelines and, in some cases, have reached clinical use. researchgate.netcaribjscitech.comnih.gov The versatility of the indazole ring allows for the synthesis of a diverse range of derivatives with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and neurological applications. researchgate.netcaribjscitech.comaustinpublishinggroup.com

Indazole derivatives have shown significant promise as anticancer agents, with several compounds targeting key pathways involved in tumor growth and proliferation. researchgate.net A notable example is Axitinib , a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3. Axitinib is an FDA-approved medication for the treatment of advanced renal cell carcinoma. researchgate.net Another clinically significant indazole-based drug is Pazopanib , a multi-target tyrosine kinase inhibitor that acts on VEGFR, platelet-derived growth factor receptor (PDGFR), and other pathways involved in angiogenesis and tumor growth. Pazopanib is used in the treatment of renal cell carcinoma and soft tissue sarcoma. researchgate.net

The development of these drugs highlights the potential of the indazole scaffold in oncology. Research in this area continues, with a focus on developing more selective and potent inhibitors of various kinases and other cancer-related targets. researchgate.net Structure-activity relationship (SAR) studies of indazole derivatives often explore substitutions at various positions of the indazole ring to optimize potency and pharmacokinetic properties. acs.orgnih.gov While specific SAR data for this compound in cancer is not available, the presence of the acetyl group at the C4 position offers a potential point for further chemical modification to explore its anticancer potential.

Indazole derivatives have also been investigated for their anti-inflammatory and analgesic activities. nih.gov Some of these compounds are believed to exert their effects through the inhibition of enzymes such as cyclooxygenase (COX), which are key mediators of inflammation and pain. nih.gov Although no specific this compound derivatives are currently marketed as anti-inflammatory drugs, the foundational research into the anti-inflammatory potential of the indazole core suggests that this is a viable area for further investigation. Docking studies have been employed to identify potential anti-inflammatory lead compounds among indazole derivatives by modeling their interaction with the catalytic site of COX-2. nih.gov

The therapeutic potential of indazole derivatives extends to the treatment of neurological disorders. Researchers have explored their activity in the context of conditions such as Alzheimer's disease, Parkinson's disease, and pain. nih.gov The mechanisms of action in this area are varied and can involve the modulation of various receptors and enzymes in the central nervous system. For instance, some indazole derivatives have been synthesized and evaluated for their ability to interact with targets relevant to neurodegenerative diseases. austinpublishinggroup.com

Beyond the major areas of oncology, inflammation, and neurology, indazole derivatives have been explored for a range of other therapeutic applications, including their potential as antiprotozoal agents. nih.gov

Future Research Directions and Applications

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of 2H-indazoles has traditionally presented challenges, often requiring harsh reaction conditions or leading to mixtures of 1H- and 2H-isomers. austinpublishinggroup.com Future research will likely focus on the development of novel synthetic pathways that are not only more efficient but also adhere to the principles of green chemistry.

Recent advancements have included one-pot, three-component reactions catalyzed by copper nanoparticles, which offer an environmentally friendly approach by using green solvents like polyethylene (B3416737) glycol (PEG). organic-chemistry.org Other modern methods involve palladium-catalyzed intramolecular amination and reductive cyclization of ortho-imino-nitrobenzene substrates. organic-chemistry.org

Future synthetic strategies are expected to further explore:

Catalyst Innovation : The development of more robust and recyclable catalysts, such as heterogeneous nanocatalysts, can lead to more sustainable and cost-effective production. nih.gov

Flow Chemistry : The use of microreactor technology can enable better control over reaction parameters, leading to higher yields and purity, while also improving safety.

Bio-catalysis : Employing enzymes as catalysts could offer highly selective and environmentally benign synthetic routes.

Modern Synthetic Approaches for 2H-Indazoles

| Method | Catalyst/Reagent | Key Features |

|---|---|---|

| One-pot, Three-component Reaction | Copper(I) oxide nanoparticles (Cu₂O-NP) | Environmentally friendly, uses green solvent (PEG), ligand-free. organic-chemistry.org |

| Reductive Cyclization | Tri-n-butylphosphine | Mild and efficient, starts from commercially available reagents. organic-chemistry.org |

| [3 + 2] Dipolar Cycloaddition | - | Rapid and efficient, proceeds under mild conditions. organic-chemistry.org |

| N-N Bond-forming Oxidative Cyclization | - | Allows for the synthesis of various 2-substituted 2H-indazoles. organic-chemistry.org |

Exploration of New Biological Targets and Mechanisms of Action

Indazole derivatives are known to interact with a wide array of biological targets, contributing to their diverse pharmacological effects. These include activities as anti-inflammatory, anticancer, antimicrobial, antifungal, and anti-angiogenic agents. mdpi.com A significant future research direction will be the identification of novel biological targets for 4-Acetyl-2-methyl-2H-indazole and its analogs, as well as elucidating their precise mechanisms of action.

For instance, certain 2H-indazole derivatives have shown potent inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. mdpi.com Others have been identified as inhibitors of protein kinases, which are crucial in cancer cell signaling. mdpi.com The exploration of new targets could involve screening against a wider panel of kinases, proteases, and other enzymes implicated in various diseases. Understanding the structure-activity relationships (SAR) will be crucial in designing more potent and selective inhibitors.

Design and Synthesis of Multi-Targeted Agents

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological pathways. This has led to a growing interest in the development of multi-targeted agents that can modulate several targets simultaneously. The 2H-indazole scaffold is an excellent starting point for the design of such molecules.

Future research in this area will focus on creating hybrid molecules that combine the 2H-indazole core with other pharmacophores known to interact with different biological targets. For example, a 2H-indazole derivative could be designed to inhibit both protein kinases and histone deacetylases (HDACs), two important targets in cancer therapy. This approach could lead to synergistic therapeutic effects and a reduced likelihood of drug resistance. Some studies have already explored multi-target inhibitors based on the indazole scaffold, showing promise in anti-angiogenic and anticancer applications. nih.gov

Advanced Pharmacological Profiling and Preclinical Studies

To translate the therapeutic potential of this compound and its derivatives into clinical applications, comprehensive pharmacological profiling and preclinical studies are essential. Future research must move beyond initial in vitro activity screenings to more complex evaluations.

This includes:

In vivo Efficacy Studies : Testing the compounds in relevant animal models of disease to confirm their therapeutic effects. For example, evaluating anti-inflammatory properties in carrageenan-induced paw edema models in rats or assessing anticancer activity in tumor xenograft models. nih.govrsc.orgnih.gov

ADME-Tox Profiling : A critical step in drug development is the assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of a compound. nih.govcreative-biostructure.comnih.govdrugtargetreview.comcell4pharma.com In vitro assays using human liver microsomes can determine metabolic stability, while interactions with cytochrome P450 enzymes are also crucial to investigate. nih.gov

Safety Pharmacology : Evaluating the potential adverse effects of the compounds on major physiological systems, such as the cardiovascular and central nervous systems. For instance, assessing the affinity for the hERG ion channel is important to rule out potential cardiotoxicity. acs.orgnih.govacs.org

Key Preclinical Evaluation Parameters

| Parameter | Purpose | Example Assays |

|---|---|---|

| In vivo Efficacy | To confirm therapeutic activity in a living organism. | Carrageenan-induced paw edema (inflammation), Tumor xenograft models (cancer). nih.govrsc.orgnih.govsemanticscholar.org |

| Metabolic Stability | To assess how quickly the compound is metabolized. | Incubation with human liver microsomes. nih.gov |

| CYP450 Inhibition | To identify potential drug-drug interactions. | Assays with major CYP isozymes (e.g., CYP3A4, CYP2D6). nih.gov |

| Cytotoxicity | To determine the toxicity to healthy cells. | Assays using various cell lines (e.g., HEK-293, HepG2). nih.gov |

| Cardiotoxicity | To assess the risk of adverse cardiovascular effects. | hERG channel binding assays. acs.orgnih.govacs.org |

Investigation of this compound in Specific Disease Models

Building on the known biological activities of the indazole scaffold, future research should investigate the efficacy of this compound and its derivatives in specific and well-defined disease models. This will provide a clearer understanding of their therapeutic potential.

For example, given the anti-inflammatory properties of some indazoles, these compounds could be tested in models of chronic inflammatory diseases like rheumatoid arthritis or inflammatory bowel disease. nih.gov Similarly, their anticancer potential could be explored in various cancer models, including those for breast, lung, and colon cancer, which have shown susceptibility to indazole-based drugs. rsc.orgnih.govresearchgate.net The investigation of 2H-indazole derivatives as prostanoid EP4 receptor antagonists for colorectal cancer immunotherapy is a recent example of such targeted research. nih.gov Furthermore, the antiprotozoal activity of some 2H-indazoles suggests their potential in models of infectious diseases caused by pathogens like Giardia intestinalis and Trichomonas vaginalis. mdpi.compnrjournal.com

Integration of Computational and Experimental Approaches in Drug Design

The synergy between computational and experimental methods has become a cornerstone of modern drug discovery. Future research on this compound will greatly benefit from this integrated approach.

Computational techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies can be used to predict the binding of 2H-indazole derivatives to their biological targets and to guide the design of new, more potent analogs. drugtargetreview.com These in silico methods can help prioritize compounds for synthesis and experimental testing, thereby saving time and resources. Virtual screening of large chemical libraries can also identify new 2H-indazole-based hits for further development.

Application of 2H-Indazole Derivatives in Materials Science (e.g., OLED devices)

Beyond their therapeutic applications, the unique photophysical properties of 2H-indazole derivatives make them attractive candidates for use in materials science. Some 2-aryl-2H-indazoles have been identified as a new class of fluorescent compounds. This opens up possibilities for their use in various applications, including as fluorescent probes in biological imaging.

A particularly promising area is the development of materials for Organic Light-Emitting Diodes (OLEDs). The rigid, planar, and π-conjugated system of certain 2H-indazoles could be leveraged to create novel emitting materials with high quantum efficiencies and tunable emission colors. Future research will involve the design and synthesis of 2H-indazole derivatives with specific electronic and photophysical properties tailored for use in OLED devices.

Q & A

What are the established synthetic routes for 4-Acetyl-2-methyl-2H-indazole, and how can reaction efficiency be optimized?

Basic Research Focus

Methodological Answer:

The synthesis of this compound involves cyclization of nitroaromatic precursors followed by acetylation. A validated approach, adapted from analogous indazole syntheses , includes:

- Cyclization: Reacting 4-methyl-N-(2-nitrobenzyl)aniline derivatives with tin(II) chloride dihydrate in ethanol at 313 K under reflux (yield: 40% for structural analogs).

- Acetylation: Treating the cyclized product with acetic anhydride in dichloromethane (DCM) and catalytic DMAP.

Optimization Strategies:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve acetylation kinetics compared to ethanol .

- Catalyst Screening: Palladium on carbon (Pd/C) under hydrogen enhances nitro group reduction efficiency .

- Temperature Control: Stepwise heating (60°C → 80°C) during cyclization reduces side reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.